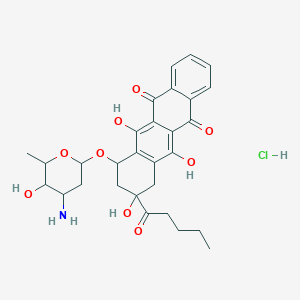
Datpn
Description
"Datpn" refers to this compound, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and this compound), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .
This compound's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered this compound obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .
Properties
CAS No. |
109485-64-5 |
|---|---|
Molecular Formula |
C29H34ClNO9 |
Molecular Weight |
576 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |
InChI Key |
UURZVEUAJLBIKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Canonical SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonyms |
4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison
The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:
- dDsTPN : γ-amidotriphosphate of dDs, used alongside this compound for dDs-dPa UBP replication.
- dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.
- dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.
Structural and Functional Differences
This compound vs. dDsTPN
- Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.
- Structural Distinction : this compound modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.
- Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .
This compound-Dependent Systems vs. dDs-dPn/dPx
- dDs-dPa (with this compound) :
- Fidelity: >99% (error rate <1%).
- Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.
- dDs-dPn (without this compound) :
- dDs-dPx :
Performance Metrics
Table 1 summarizes critical parameters for this compound and related compounds:
| Compound | Role | PCR Fidelity | Requires γ-Amido Triphosphates? | Key Structural Feature |
|---|---|---|---|---|
| This compound | dATP analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate backbone |
| dDsTPN | dDs analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate + thienyl moiety |
| dDs-dPn | UBP (dDs + dPn) | >95% | No | Nitro-substituted dPa |
| dDs-dPx | UBP (dDs + dPx) | >95% | No | Propynyl-modified dPn |
Table 1: Comparative analysis of this compound and related compounds in UBP systems .
Advantages and Limitations
- This compound: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.
- dDs-dPn/dPx :
- Advantage: Compatibility with natural nucleotide pools simplifies workflows.
- Limitation: Slightly reduced transcription fidelity (~95%) compared to this compound-dependent systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


